Cas no 2229186-14-3 (tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate)

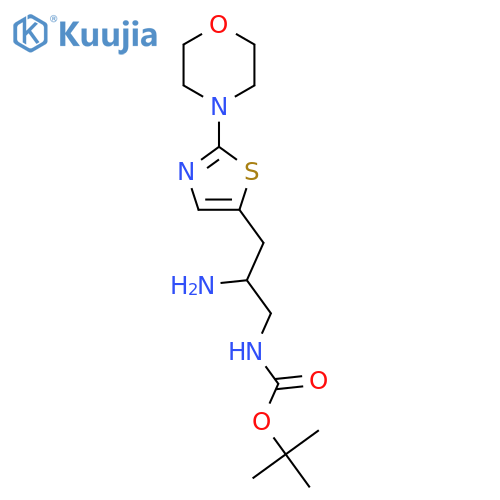

2229186-14-3 structure

商品名:tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate

tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate

- 2229186-14-3

- tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate

- EN300-1902154

-

- インチ: 1S/C15H26N4O3S/c1-15(2,3)22-14(20)18-9-11(16)8-12-10-17-13(23-12)19-4-6-21-7-5-19/h10-11H,4-9,16H2,1-3H3,(H,18,20)

- InChIKey: IEBXGLPWQWVAJY-UHFFFAOYSA-N

- ほほえんだ: S1C(=CN=C1N1CCOCC1)CC(CNC(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 342.17256188g/mol

- どういたいしつりょう: 342.17256188g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 385

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1902154-0.1g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 0.1g |

$1447.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-0.25g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 0.25g |

$1513.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-0.5g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 0.5g |

$1577.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-5.0g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 5g |

$4764.0 | 2023-06-01 | ||

| Enamine | EN300-1902154-1g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 1g |

$1643.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-5g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 5g |

$4764.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-10g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 10g |

$7065.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-0.05g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 0.05g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-2.5g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 2.5g |

$3220.0 | 2023-09-18 | ||

| Enamine | EN300-1902154-1.0g |

tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |

2229186-14-3 | 1g |

$1643.0 | 2023-06-01 |

tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

2229186-14-3 (tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量